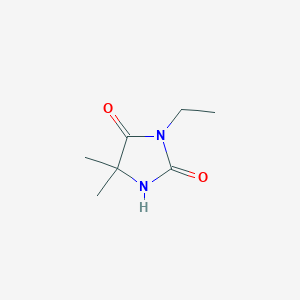

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione

描述

属性

IUPAC Name |

3-ethyl-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUKAVMFCKYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(NC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343204 | |

| Record name | 3-ethyl-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-15-1 | |

| Record name | 3-ethyl-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Silver Salt-Mediated Alkylation

Adapting Spielman’s methodology for oxazolidine derivatives, the silver salt of 5,5-dimethylimidazolidine-2,4-dione is prepared by treating the hydantoin with silver nitrate in aqueous ammonia. Subsequent reaction with ethyl iodide facilitates regioselective alkylation at the N-3 position:

$$

\text{Ag}^+ \text{-Hydantoin} + \text{CH}3\text{CH}2\text{I} \rightarrow \text{this compound} + \text{AgI}

$$

Key Advantages :

- Regioselectivity : Exclusive N-3 substitution due to the preferential deprotonation of the more acidic NH group.

- Yield : 60–70% after purification via silica gel chromatography.

Limitations :

- High cost of silver nitrate and stoichiometric metal waste.

- Requires anhydrous conditions to prevent side reactions.

Direct Alkylation Using Ethyl Iodide and Base

A simplified approach involves reacting the hydantoin with ethyl iodide in the presence of potassium carbonate or sodium hydride. This one-pot method proceeds via an $$ S_N2 $$ mechanism, with the base deprotonating the NH group to generate a nucleophilic amide ion.

Reaction Conditions :

- Solvent : Dimethylformamide (DMF) or acetone.

- Temperature : 50–60°C for 5–8 hours.

- Yield : 75–80% after aqueous workup and recrystallization.

Regiochemical Considerations :

Competitive alkylation at N-1 and N-3 may occur, but kinetic control favors N-3 substitution due to lower steric hindrance.

Alternative Alkylation Agents and Methodologies

Diethyl Sulfate in Aqueous Alkaline Media

While diethyl sulfate is cost-effective, Spielman’s work on oxazolidines demonstrated its inefficacy for ethyl group introduction due to hydrolysis under alkaline conditions. This limitation extends to imidazolidine systems, rendering diethyl sulfate unsuitable for large-scale synthesis.

Phase-Transfer Catalyzed Alkylation

Emerging strategies employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. Ethyl bromide serves as the alkylating agent, with reported yields of 65–70% under mild conditions (40°C, 12 hours).

Purification and Characterization

Purification Techniques :

- Silica Gel Chromatography : Effective for isolating the target compound from unreacted starting materials and regioisomers.

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals with melting points of 107–109°C.

Spectroscopic Validation :

- $$ ^1 \text{H NMR} $$ : Distinct signals for ethyl (–CH$$ _2 $$CH$$ _3 $$, δ 1.27 ppm) and dimethyl groups (δ 2.13–2.36 ppm).

- IR Spectroscopy : Absence of NH stretches (3300–3500 cm$$ ^{-1} $$) confirms successful alkylation.

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Cost | Scalability |

|---|---|---|---|---|

| Silver Salt Alkylation | 60–70% | High (N-3) | High | Moderate |

| Direct Alkylation | 75–80% | Moderate | Low | High |

| Phase-Transfer | 65–70% | Low | Moderate | High |

Industrial and Environmental Considerations

Large-scale production favors direct alkylation due to lower reagent costs and simpler workflows. However, solvent recovery (e.g., DMF) and iodide byproduct management remain environmental challenges. Recent advances in catalytic alkylation using recyclable ionic liquids show promise for greener synthesis.

化学反应分析

Types of Reactions

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazolidinediones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones and amine derivatives, depending on the specific reagents and conditions used .

科学研究应用

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidinediones. It has a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in the synthesis of complex organic molecules. The mechanochemical preparation of 3,5-disubstituted hydantoins, including this compound, is achieved through reaction with isocyanates or by activating the N-terminal position with CDI (1,10-carbonyldiimidazole) .

Biology

The compound is investigated for its potential biological activities, including antimicrobial properties. Hydantoin derivatives, including 1-chloro-3-ethyl-5,5-dimethyl hydantoin (CEDMH) and 3-allyl-5,50-dimethylhydantoin (ADMH), are used as antimicrobial additives for polymer textiles and medical applications .

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate.

Industry

In industrial settings, this compound is utilized in the production of polymers and various other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form corresponding imidazolidinedione derivatives.

- Reduction Reduction reactions using reducing agents such as lithium aluminum hydride can yield amine derivatives.

- Substitution Nucleophilic substitution reactions can occur with nucleophiles like alkyl halides and amines under basic conditions, leading to the formation of various substituted imidazolidinediones.

作用机制

The mechanism of action of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Observations:

- Halogenated Derivatives (e.g., BCDMH): The bromine and chlorine atoms in BCDMH enhance oxidative and antimicrobial activity but increase corrosivity and environmental persistence . In contrast, the ethyl group in this compound likely reduces reactivity, making it safer for specific applications.

- Aromatic vs. Aliphatic Substituents: The benzyl group in 3-benzyl derivatives introduces steric hindrance, reducing solubility in aqueous systems compared to the ethyl analog .

- Formaldehyde Releasers: Compounds like 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione are used in cosmetics and food packaging but raise safety concerns due to formaldehyde release, unlike the ethyl-substituted compound .

Antimicrobial Activity

- 3-Poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione Nanofibers: Exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli after chlorination . The ethyl analog may lack comparable oxidative potency but could offer lower toxicity.

Enzyme Inhibition and Therapeutic Potential

- 5,5-Dimethylarylsulfonylimidazolidine-2,4-diones : Demonstrate hypoglycemic activity by stimulating insulin release (e.g., compounds 2a and 3a at 100 µM) . The ethyl derivative’s lack of a sulfonyl group may limit similar efficacy.

- Phenylpiperazine 5,5-Dimethylhydantoin Derivatives : Act as Msr(A) efflux pump inhibitors in Staphylococcus epidermidis, with substituents like 4-chlorobenzyl enhancing activity . The ethyl group’s smaller size may reduce binding affinity compared to bulkier substituents.

Toxicological Profiles

生物活性

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione (commonly referred to as EDMH) is an organic compound belonging to the imidazolidinedione family, characterized by its molecular formula and a molecular weight of 156.18 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and medicinal applications.

Synthesis Methods:

The synthesis of EDMH typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions using solvents like ethanol and requires heating to facilitate product formation. The reaction conditions can be optimized in industrial settings using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions:

EDMH can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form various imidazolidinedione derivatives.

- Reduction: Reduction reactions can yield amine derivatives.

- Substitution: Nucleophilic substitution reactions can lead to the formation of different substituted imidazolidinediones.

Antimicrobial Properties

Research indicates that EDMH exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, showing potential as a pharmaceutical intermediate in developing antimicrobial agents. This activity is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes involved in bacterial metabolism .

The precise mechanism by which EDMH exerts its biological activity is still under investigation. However, it is believed to involve interactions with proteins that play critical roles in inflammatory pathways and microbial resistance mechanisms. Ongoing research aims to elucidate the binding affinities and specific molecular targets of EDMH.

Case Studies and Research Findings

Several studies have documented the biological effects of EDMH:

- Antimicrobial Efficacy Study:

- Toxicity Assessment:

- In Vitro Studies:

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ethyl and dimethyl substituents | Distinct chemical reactivity compared to analogs |

| 5,5-Dimethylimidazolidine-2,4-dione | Contains two methyl groups | Known for different biological activities |

| 1-Bromo-3-ethyl-5,5-dimethylimidazolidine-2,4-dione | Halogenated derivative | Altered reactivity profile due to bromine substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。